ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate

Lipophilic efficiency cLogP alkyl chain SAR

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic small molecule (MW 376.5 g/mol) belonging to the 3-alkylsulfanyl-1,2,4-triazole class. Unlike the extensively studied 4-amino-3-alkylsulfanyl-1,2,4-triazole antiproliferative series (e.g., compound 8d with IC50 values of 0.37–31.31 μM across HCT116, Hela, and PC-3 cell lines) , this compound features a 5-butyl substituent on the triazole ring linked via a sulfanyl bridge to a propanoylamino–ethyl benzoate pharmacophore.

Molecular Formula C18H24N4O3S
Molecular Weight 376.5 g/mol
Cat. No. B4142791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate
Molecular FormulaC18H24N4O3S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCC
InChIInChI=1S/C18H24N4O3S/c1-4-6-7-15-20-18(22-21-15)26-12(3)16(23)19-14-10-8-13(9-11-14)17(24)25-5-2/h8-12H,4-7H2,1-3H3,(H,19,23)(H,20,21,22)
InChIKeyPIIDVSXJEUCITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate: Procurement-Relevant Structural and Pharmacophoric Baseline


Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate is a synthetic small molecule (MW 376.5 g/mol) belonging to the 3-alkylsulfanyl-1,2,4-triazole class . Unlike the extensively studied 4-amino-3-alkylsulfanyl-1,2,4-triazole antiproliferative series (e.g., compound 8d with IC50 values of 0.37–31.31 μM across HCT116, Hela, and PC-3 cell lines) [1], this compound features a 5-butyl substituent on the triazole ring linked via a sulfanyl bridge to a propanoylamino–ethyl benzoate pharmacophore. The 5-butyl chain is expected to enhance lipophilicity (cLogP) and membrane permeability relative to shorter-chain (methyl, ethyl) or unsubstituted analogs, while the propanoyl linker introduces an additional methyl group compared to the more common acetyl-linked congeners, potentially altering conformational flexibility and target-binding kinetics [2]. Although compound-specific bioactivity data remain unpublished in the peer-reviewed literature at the time of this analysis, the structural features position this compound as a rationally designed probe within the alkylsulfanyl-triazole space that merits procurement for comparative selectivity and ADME profiling.

1 Structurally distinct alkylsulfanyl-triazole probe for comparative selectivity and ADME profiling
2 5-Butyl substituent extends logD window relative to methyl/ethyl catalog analogs
3 Propanoyl linker introduces chiral center, supporting distinct binding kinetics assessment

Why Generic Substitution of ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate with Closest Analogs Is Not Advisable


The 3-alkylsulfanyl-1,2,4-triazole scaffold exhibits profound sensitivity to substituent variation at the triazole 5-position, the sulfanyl linker length, and the benzoate amine acylation pattern [1][2]. In the Zhao et al. (2016) series, the most potent antiproliferative agent (8d) displayed a 184-fold improvement over fluorouracil against HCT116 cells, an activity exquisitely dependent on the specific 4-amino-3-alkylsulfanyl substitution motif [2]. Interchanging the 5-butyl group of the target compound with a 5-ethyl or 5-methyl congener alters cLogP by an estimated 1.0–1.5 log units, which can shift passive membrane permeability and non-specific protein binding substantially [1]. Furthermore, the propanoyl (—C(=O)CH(CH3)—) linker differentiates this compound from the more widely available acetyl (—C(=O)CH2—) analogs; the additional α-methyl group influences the torsional profile of the molecule and can modulate interactions with hydrophobic binding pockets in ways not captured by simple potency comparisons [3]. Therefore, direct substitution with apparently similar catalog compounds without confirmatory head-to-head profiling carries a material risk of altered target engagement, selectivity, and ADME properties.

Alkyl Chain Substituting the 5-butyl group with methyl or ethyl analogs may shift cLogP by 1.0–1.5 log units, altering membrane permeability and non-specific binding profiles.
Linker Replacing the propanoyl linker with a simpler acetyl linker removes the α-methyl chiral center, potentially changing conformational preference and target-binding kinetics.
Amidation Variation in the benzoate amine acylation pattern in apparent catalog analogs may result in different target engagement profiles that require head-to-head validation.

Product-Specific Quantitative Evidence Guide: ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate


Lipophilic Efficiency (LipE) Differentiation: 5-Butyl vs. 5-Methyl and 5-Ethyl Triazole Analogs

The 5-butyl substituent on the 1,2,4-triazole ring of the target compound is predicted to increase cLogP by approximately 1.2–1.6 log units relative to the 5-methyl analog (EVT-12616285; MW 334.4) and approximately 0.6–0.9 log units relative to the 5-ethyl analog (MW 348.4), based on fragment-based hydrophobicity constants (π-butyl ≈ 2.0; π-ethyl ≈ 1.0; π-methyl ≈ 0.5) . In the structurally related 3-alkylsulfanyl-4-amino-1,2,4-triazole antiproliferative series, increasing the alkyl chain length from methyl to butyl shifted mean IC50 values against HepG2 cells from >50 μM to the 5–15 μM range, consistent with enhanced membrane permeability driving cellular potency [1]. While the target compound is not a 4-amino derivative, the fundamental contribution of 5-alkyl chain length to cellular activity in this scaffold class is well-established. The 5-butyl group thus provides a quantifiably different lipophilicity profile compared to the more common 5-methyl and 5-ethyl catalog analogs, enabling procurement teams to select the appropriate logD window for their specific assay conditions.

LipE Differentiation
Class-level inference
Predicted ΔcLogP: ~1.5 higher vs 5-methyl; ~1.0 higher vs 5-ethyl analog, based on fragment-based π-constant estimation.
Extends accessible logD range for cell-based screening conditions.
Data to verify; fragment-based prediction, not measured logP of target compound.
Lipophilic efficiency cLogP alkyl chain SAR triazole procurement specification

Linker Chemistry Differentiation: Propanoyl vs. Acetyl Linker in Triazole-Sulfanyl-Benzoate Conjugates

The target compound incorporates a propanoyl linker (—C(=O)CH(CH3)—) between the sulfanyl-triazole and the 4-aminobenzoate moieties, whereas the more common catalog analogs such as ethyl 4-{2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate (ChemDiv; MW 362.45) feature an acetyl linker (—C(=O)CH2—) . The additional α-methyl group in the propanoyl linker introduces a chiral center and restricts rotational freedom around the Cα–C(=O) bond, which can pre-organize the molecule into a bioactive conformation. In the allosteric VCP inhibitor series of alkylsulfanyl-1,2,4-triazoles, the introduction of a branched alkyl linker (isopropyl vs. n-propyl) shifted IC50 values by 5- to 12-fold, demonstrating that linker branching meaningfully affects target binding in this chemotype [1]. The target compound's propanoyl linker is thus structurally non-redundant with acetyl-linked analogs and may exhibit distinct binding kinetics or selectivity profiles that cannot be inferred from acetyl-linker SAR data alone.

Linker Chemistry
Class-level inference
Propanoyl linker (chiral, restricted rotation) vs acetyl linker (achiral, free rotation). In related VCP inhibitor series, branched linker shifted IC50 5–12× vs linear.
Supports exploration of distinct conformational space for target engagement.
Linker SAR inferred from structurally related VCP inhibitor series.
Linker SAR propanoyl acetyl conformational flexibility target engagement

Antiproliferative Potential of 3-Alkylsulfanyl-1,2,4-Triazole Scaffold: Class-Level Baseline for Target Compound Prioritization

Multiple independent studies confirm that 3-alkylsulfanyl-1,2,4-triazole derivatives possess significant antiproliferative activity across a range of human cancer cell lines. In the series by Zhao et al. (2016), compound 8d exhibited IC50 values of 0.37 μM (HCT116), 2.94 μM (Hela), and 31.31 μM (PC-3), representing 184-, 18-, and 17-fold improvements over fluorouracil, respectively, without affecting normal HEK-293 cells [1]. In a separate study of 3-alkylsulfanyl-1,2,4-triazoles lacking the 4-amino group, compounds 5b and 5e demonstrated IC50 values of 0.81 μM and 0.53 μM against SKOV3 ovarian cancer cells, with compound 5e inducing G2/M cell cycle arrest [2]. The target compound shares the 3-alkylsulfanyl-1,2,4-triazole core but replaces the 4-amino group with a 4H-tautomeric hydrogen and appends a propanoylamino-benzoate ester. Based on the class-level SAR, the combination of a 5-butyl chain and the propanoyl-linked benzamide moiety is consistent with the structural determinants associated with sub-micromolar antiproliferative activity. Although direct IC50 data for the target compound are not yet published, the scaffold class provides a quantitative expectation range of 0.3–30 μM depending on cell line, justifying its inclusion in focused anticancer screening libraries.

Antiproliferative Potential
Class-level inference
Class-level activity range 0.3–30 μM across HCT116, Hela, PC-3, SKOV3, HepG2 cell lines for 3-alkylsulfanyl-1,2,4-triazole scaffold.
Supports inclusion in focused anticancer screening panels.
No direct IC50 data for target compound; review class SAR context.
Antiproliferative IC50 1,2,4-triazole cancer cell lines class-level evidence

Allosteric VCP/p97 Inhibition: Scaffold Validation for Alkylsulfanyl-1,2,4-Triazoles Featuring Sulfanyl-Propanoyl Linkages

The alkylsulfanyl-1,2,4-triazole chemotype has been validated as an allosteric inhibitor scaffold targeting Valosin-Containing Protein (VCP/p97), an AAA ATPase critical for ubiquitin-mediated protein degradation and overexpressed in multiple tumor types [1]. In the Polucci et al. (2013) optimization campaign, medicinal chemistry manipulation of an HTS hit bearing a sulfanyl-acetamide linkage led to compounds with sub-micromolar cellular activity and clear mechanism-of-action at consistent doses. Notably, SAR studies in this series demonstrated that modifications to the sulfanyl linker (acetyl vs. substituted acetyl) and the triazole 5-substituent significantly impacted both potency and allosteric binding cooperativity [1]. The target compound's propanoyl-sulfanyl linker and 5-butyl substitution represent a logical extension of this SAR space—one that was not exhaustively explored in the Polucci series. The VCP/p97 target remains of high interest in oncology, with several inhibitors in preclinical development. Procurement of the target compound for VCP/p97 ATPase activity assays and ubiquitin-proteasome pathway profiling is supported by the validated class-level pharmacology, even in the absence of compound-specific VCP IC50 data.

VCP/p97 Allosteric Inhibition
Class-level inference
Alkylsulfanyl-1,2,4-triazole scaffold validated as VCP/p97 allosteric inhibitor; target compound structural features consistent with pharmacophore.
Offers entry point for ubiquitin-proteasome pathway profiling.
Compound-specific VCP IC50 not yet reported; class-level pharmacology context.
VCP/p97 allosteric inhibitor alkylsulfanyl-triazole ubiquitin-proteasome cancer target

Ethyl 4-({2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoyl}amino)benzoate: Priority Research and Industrial Application Scenarios


Focused Anticancer Screening Libraries for Colon (HCT116) and Ovarian (SKOV3) Cell Line Panels

Based on the class-level antiproliferative activity of 3-alkylsulfanyl-1,2,4-triazoles against HCT116 (IC50 0.37 μM for lead compound 8d) and SKOV3 (IC50 0.53–0.81 μM for compounds 5b/5e) [1][2], the target compound is a strong candidate for inclusion in focused screening libraries targeting colorectal and ovarian cancer cell lines. Its 5-butyl group provides a lipophilicity profile distinct from shorter-chain analogs, and the propanoyl linker offers conformational features not present in acetyl-linked chemotypes. Procurement of 5–10 mg quantities is recommended for initial dose-response (10-point, 3-fold dilution) MTT or CellTiter-Glo viability assays, using fluorouracil or doxorubicin as positive controls.

VCP/p97 Allosteric Inhibitor Profiling and Ubiquitin-Proteasome Pathway Selectivity Screening

The validated role of alkylsulfanyl-1,2,4-triazoles as allosteric VCP/p97 inhibitors [1] makes the target compound a logical candidate for VCP ATPase activity assays (biochemical, fluorescence-based) and cellular ubiquitin-proteasome reporter assays in HEK293 cells. The combination of a 5-butyl substituent and a propanoyl linker explores chemical space complementary to the Polucci et al. (2013) series. Procurement of 25–50 mg is advised to enable full dose-response characterization, counter-screening against related AAA ATPases (e.g., NSF, PEX1), and preliminary ADME profiling (microsomal stability, CYP inhibition).

Comparative ADME and Physicochemical Profiling of 5-Alkyl Chain Homologs

The target compound, together with its 5-methyl (EVT-12616285) and 5-ethyl (BenchChem) analogs, forms a homologous series suitable for systematic ADME and physicochemical property determination [1][2]. Parallel procurement of all three homologs enables measurement of: (i) shake-flask logD₇.₄; (ii) kinetic aqueous solubility (nM, PBS); (iii) parallel artificial membrane permeability assay (PAMPA) effective permeability (Pe, ×10⁻⁶ cm/s); (iv) human liver microsome intrinsic clearance (CLint, μL/min/mg protein). These data would directly quantify the contribution of 5-alkyl chain length to permeability, solubility, and metabolic stability, providing a rational basis for selecting the optimal homolog for lead optimization campaigns.

Chemical Biology Probe Development for Target Identification via Affinity-Based Protein Profiling (AfBPP)

The propanoyl linker in the target compound provides a chiral center amenable to further derivatization with alkyne or biotin tags for click-chemistry-based target identification workflows. Given the scaffold's demonstrated engagement with the ubiquitin-proteasome pathway [1] and its potential antiproliferative activity [2], the target compound can serve as a starting point for the design of activity-based protein profiling (ABPP) probes or photoaffinity labeling (PAL) reagents. Procurement of 100–250 mg quantities is recommended to support multi-step synthetic derivatization and subsequent pull-down/proteomics experiments.

Application
Selection Property
Validation Focus
Cancer cell-line screening panels
Lipophilic differentiation from shorter-chain analogs
Cell-model endpoint review; dose-response context
VCP/p97 and ubiquitin-proteasome profiling
Propanoyl linker conformational restriction
Allosteric binding assay context; target engagement review
Comparative ADME homolog series
5-Butyl chain logD and permeability window
ADME model interpretation; exposure-model context
Chemical biology probe development
Chiral linker amenable to functionalization
Target identification workflow fit; probe validation context
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